molecular formula C22H25FN4OS B2448807 N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351651-62-1

N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No. B2448807
CAS RN: 1351651-62-1
M. Wt: 412.53
InChI Key: UOBPMUPQULRMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C22H25FN4OS and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Metabolic Stability Improvements

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including compounds with benzothiazole moieties, has shown efforts to improve metabolic stability by modifying heterocyclic rings. This includes the exploration of various 6,5-heterocycles as alternatives to benzothiazole rings, aiming to reduce or eliminate metabolic deacetylation while maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Antimicrobial and Antitumor Applications

Antimicrobial Activities

Studies have synthesized and evaluated substituted 2-aminobenzothiazoles derivatives for their antimicrobial activities. The design of these compounds involves docking against different antimicrobial targets, showing significant activities against resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Antitumor Properties

The synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has been conducted to explore their potential antitumor activity. Some of these compounds have shown considerable activity against various cancer cell lines, highlighting the relevance of the benzothiazole structure as a pharmacophoric group in antitumor research (Yurttaş et al., 2015).

Novel Syntheses and Characterizations

Innovative Synthesis Techniques

The development of novel compounds often involves innovative synthesis techniques, such as the use of microwave-assisted synthesis, to create N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives with potent antibacterial properties. These methods allow for rapid and efficient synthesis, which is crucial in the exploration of new therapeutic agents (Borad et al., 2015).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4OS/c1-26(22-25-21-18(23)8-5-9-19(21)29-22)15-20(28)24-17-10-12-27(13-11-17)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBPMUPQULRMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

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